molecular formula C50H99NO9 B11928047 heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate

heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate

Cat. No.: B11928047
M. Wt: 858.3 g/mol
InChI Key: OXLBEUMFUKKCBD-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate is a complex organic compound with a long and intricate molecular structure. This compound is characterized by its multiple ether and ester linkages, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate typically involves multiple steps, including esterification and etherification reactions. The process begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common reagents used in these reactions include heptadecanol, ethylene glycol, and various catalysts to facilitate the esterification and etherification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures ranging from 50°C to 150°C and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile[][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in cellular processes and interactions due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted drug delivery.

    Industry: Utilized as a surfactant, emulsifier, and stabilizer in various industrial formulations.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and molecular transport .

Properties

Molecular Formula

C50H99NO9

Molecular Weight

858.3 g/mol

IUPAC Name

heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C50H99NO9/c1-5-9-13-17-21-25-29-47(30-26-22-18-14-10-6-2)59-49(53)33-39-55-43-45-57-41-36-51(35-38-52)37-42-58-46-44-56-40-34-50(54)60-48(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h47-48,52H,5-46H2,1-4H3

InChI Key

OXLBEUMFUKKCBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCOCCOCCN(CCO)CCOCCOCCC(=O)OC(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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